molecular formula C16H13N3O4 B5544760 N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B5544760
M. Wt: 311.29 g/mol
InChI Key: RZEBDXXPIRQSCQ-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.09060590 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer, Anti-inflammatory, and Analgesic Applications

One relevant area of research involves the synthesis and pharmacological assessment of acetamide derivatives. A study by Rani, Pal, Hegde, and Hashim (2014) on the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives revealed that certain compounds exhibited significant potential as therapeutic agents against breast cancer, neuroblastoma, and pain, suggesting a pathway through which N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide might be explored for similar applications (Rani, Pal, Hegde, & Hashim, 2014).

Photocatalytic and Environmental Applications

In the realm of environmental science, acetamide derivatives have been studied for their photocatalytic properties. For instance, the degradation of acetaminophen, an analgesic drug, was examined using TiO2 nanoparticles, demonstrating effective photodegradation and mineralization, which could inform the potential environmental applications of this compound in water treatment and pollutant degradation processes (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Material Science and Dye Synthesis

Research on the synthesis and characterization of new metallophthalocyanines with phenoxyacetamide units by Ağırtaş and İzgi (2009) highlights the compound's potential in the development of materials with enhanced solubility and photophysical properties. Such materials are crucial for applications in dye synthesis, photodynamic therapy, and as components in optoelectronic devices (Ağırtaş & İzgi, 2009).

Antimalarial Drug Development

The exploration of acetamide derivatives in antimalarial drug development has been documented, with compounds showing promising activity against Plasmodium berghei in mice. This research avenue suggests that similar structures, including this compound, could be synthesized and evaluated for their antimalarial properties, potentially contributing to the development of new therapeutic agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c17-10-9-12-5-7-13(8-6-12)18-16(20)11-23-15-4-2-1-3-14(15)19(21)22/h1-8H,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEBDXXPIRQSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.